molecular formula C17H22N2O6S B2391341 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide CAS No. 2309601-64-5

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide

Cat. No.: B2391341
CAS No.: 2309601-64-5
M. Wt: 382.43
InChI Key: CQZNQHPOEOUFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a synthetic oxalamide derivative designed for advanced chemical and pharmacological research. This compound features a benzo[d][1,3]dioxole moiety, a structural component found in various bioactive molecules known to interact with enzymatic systems . This core is linked to a tetrahydro-2H-thiopyran scaffold via an oxalamide bridge, creating a complex molecule with potential for diverse research applications. The integration of the methylenedioxyphenyl group is of significant research interest due to its established presence in compounds that can influence cytochrome P450-dependent metabolism . The unique structure of this reagent, particularly the combination of the benzodioxole group with a thiopyran ring and a flexible 2-hydroxyethoxy chain, makes it a valuable chemical tool for researchers exploring new synthetic pathways, structure-activity relationships (SAR), and molecular recognition processes. Key Research Areas: • Chemical biology and proteomics • Medicinal chemistry and drug discovery • Biochemical tool compound development • Exploratory studies on enzyme inhibition Handling and Storage: For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . As with all research chemicals, proper safety procedures should be followed. Notice: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not approved for human or veterinary consumption.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6S/c20-5-6-25-17(3-7-26-8-4-17)10-18-15(21)16(22)19-12-1-2-13-14(9-12)24-11-23-13/h1-2,9,20H,3-8,10-11H2,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZNQHPOEOUFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of reactions to introduce the oxalamide and tetrahydro-2H-thiopyran moieties. Key steps may include:

    Formation of the benzo[d][1,3]dioxole derivative: This can be achieved through a cyclization reaction involving catechol and formaldehyde.

    Introduction of the oxalamide group: This step often involves the reaction of the benzo[d][1,3]dioxole derivative with oxalyl chloride, followed by the addition of an amine.

    Formation of the tetrahydro-2H-thiopyran ring: This can be synthesized through a ring-closing reaction involving a suitable precursor, such as a diol or a thiol.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds similar to N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide exhibit significant antimicrobial activity. For instance, derivatives containing the oxalamide structure have shown effectiveness against various bacterial strains, attributed to their ability to disrupt microbial cell walls or inhibit essential enzymes involved in cell metabolism .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research has demonstrated that oxalamide derivatives can act as inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. In vitro studies have reported IC50 values ranging from 0.47 to 1.4 µM for similar compounds against different cancer cell lines . The dual action against both microbial and cancerous cells positions this compound as a promising candidate for further investigation.

Case Study 1: Antimicrobial Efficacy

A study published in the Turkish Journal of Chemistry highlighted the synthesis and biological evaluation of oxalamide derivatives, including those with benzo[d][1,3]dioxole structures. These compounds were tested against several pathogens, showing notable inhibition zones in agar diffusion assays . The results suggest that modifications to the oxalamide backbone can enhance antimicrobial potency.

Case Study 2: Anticancer Mechanisms

In another investigation focusing on anticancer activity, researchers synthesized a series of oxalamide derivatives and evaluated their effects on human cancer cell lines. The findings indicated that specific substitutions on the benzo[d][1,3]dioxole ring improved the compounds' ability to induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells . This selectivity is crucial for developing effective chemotherapeutic agents.

Potential Therapeutic Uses

Given its promising biological activities, this compound could have several therapeutic applications:

  • Antimicrobial Treatments: Targeting resistant bacterial strains through novel formulations.
  • Cancer Therapy: Developing targeted therapies that minimize side effects by selectively targeting cancer cells.

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, the compound may inhibit a particular enzyme by binding to its active site, thereby blocking its activity and affecting downstream processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues from the Cyclopropane-Carboxamide Series

Several cyclopropane-carboxamide derivatives with benzo[d][1,3]dioxol-5-yl groups have been synthesized and characterized (). Key examples include:

  • Compound 72 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide .
  • Compound 75 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)-4-(4-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide .
  • Compound 83 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(2-methoxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide .

Key Structural Differences :

  • Core Backbone : The target compound uses an oxalamide linkage, whereas these analogues employ a cyclopropane-carboxamide scaffold. The oxalamide’s linear structure may enhance conformational flexibility compared to the strained cyclopropane ring.
  • Substituents : The thiopyran-hydroxyethoxy group in the target compound contrasts with the thiazolyl-benzoyl substituents in analogues. The hydroxyethoxy group likely improves solubility, while thiazole rings in analogues contribute to π-π stacking interactions.
Functional Group Impact on Bioactivity
  • Benzo[d][1,3]dioxol-5-yl Group : Common in neuroactive compounds (e.g., safrole derivatives), this group may enhance blood-brain barrier penetration in both the target compound and analogues .
  • Thiopyran vs. Thiazole : The thiopyran’s sulfur atom may confer metabolic resistance compared to thiazole’s nitrogen-sulfur system, which is prone to oxidative degradation .
  • Hydroxyethoxy vs.

Research Findings and Implications

  • Synthetic Challenges : Lower yields in analogues (e.g., 26–43%) suggest steric hindrance during cyclopropane-carboxamide formation. The target compound’s oxalamide backbone may offer higher synthetic efficiency due to reduced steric constraints.
  • ADME Profiles : The hydroxyethoxy group in the target compound is predicted to enhance aqueous solubility (>50 µg/mL) compared to analogues (<30 µg/mL), critical for oral bioavailability .
  • Target Selectivity : While analogues exhibit activity against kinases (e.g., EGFR) due to thiazole-benzoyl interactions, the target compound’s thiopyran moiety may shift selectivity toward sulfur-dependent enzymes (e.g., cysteine proteases) .

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a tetrahydrothiopyran derivative. Its molecular formula is C21H26N2O5SC_{21}H_{26}N_2O_5S, with a molecular weight of approximately 414.51 g/mol. The detailed structure can be represented as follows:

Structure N1 benzo d 1 3 dioxol 5 yl N2 4 2 hydroxyethoxy tetrahydro 2H thiopyran 4 yl methyl oxalamide\text{Structure }\text{N1 benzo d 1 3 dioxol 5 yl N2 4 2 hydroxyethoxy tetrahydro 2H thiopyran 4 yl methyl oxalamide}

Research indicates that this compound exhibits multiple biological activities, primarily through the inhibition of specific enzymes and pathways critical in various diseases:

1. Anti-inflammatory Activity:
Studies have shown that derivatives similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. In vitro assays demonstrated that compounds related to oxalamide structures could reduce the levels of inflammatory mediators such as interleukin-1 beta (IL-1β) and prostaglandins, leading to decreased edema in animal models .

2. Antimicrobial Properties:
There is emerging evidence suggesting that the compound may possess antimicrobial activity. Preliminary studies indicated effectiveness against various bacterial strains, although further investigation is required to elucidate the specific mechanisms involved .

3. Anticancer Potential:
Compounds with similar structural features have been evaluated for anticancer activity. The benzo[d][1,3]dioxole moiety has been associated with the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins .

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving induced inflammation in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups treated with saline. The results indicated an 86% reduction in inflammation after one hour post-administration, surpassing the effects observed with standard anti-inflammatory drugs like diclofenac .

Case Study 2: Antimicrobial Activity
A study assessing the antimicrobial properties against Staphylococcus aureus and Escherichia coli found that the compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics. This suggests potential for development as an antimicrobial agent .

Table 1: Biological Activity Summary

Activity TypeMechanismReference
Anti-inflammatoryCOX inhibition; reduction of IL-1β
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis; cell cycle modulation

Table 2: Case Study Outcomes

Study FocusOutcomeReference
Inflammation Model86% reduction in edema
Antimicrobial TestingEffective against S. aureus and E. coli

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide, and how are reaction conditions controlled to maximize yield?

  • Methodology : Multi-step synthesis typically involves coupling benzo[d][1,3]dioxol-5-yl precursors with tetrahydrothiopyran intermediates via oxalamide bond formation. Key steps include:

  • Precursor preparation : Activation of carboxylic acid derivatives (e.g., acid chlorides) for amide bond formation .
  • Solvent selection : Use of dry tetrahydrofuran (THF) or dichloromethane under inert atmospheres to prevent hydrolysis .
  • Catalyst optimization : Triethylamine or palladium catalysts for coupling reactions, with reaction progress monitored via thin-layer chromatography (TLC) .
    • Critical parameters : Temperature (reflux vs. room temperature), solvent polarity, and stoichiometric ratios of reactants .

Q. How is the structural integrity of this compound confirmed, and what analytical techniques are prioritized?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and confirm absence of impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • X-ray crystallography : For resolving 3D conformation and bond angles, particularly for tetrahydrothiopyran ring geometry .
    • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Methodology :

  • In vitro enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates, with IC₅₀ calculations .
  • Cell viability assays : MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Target engagement studies : Surface plasmon resonance (SPR) to measure binding kinetics with hypothesized targets (e.g., receptors) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Assay standardization : Compare results under identical conditions (e.g., cell passage number, serum concentration) to isolate variables .
  • Metabolic stability testing : Evaluate compound stability in lysosomal or microsomal fractions to rule out degradation artifacts .
  • Orthogonal validation : Confirm activity using alternative methods (e.g., Western blot for protein expression vs. qPCR for gene regulation) .

Q. What strategies are effective for elucidating the mechanism of action, given the compound’s structural complexity?

  • Methodology :

  • Computational docking : Molecular dynamics simulations to predict interactions with binding pockets (e.g., using AutoDock Vina) .
  • Chemical proteomics : Immobilized compound pulldowns coupled with LC-MS/MS to identify interacting proteins .
  • Gene knockout/knockdown : CRISPR-Cas9 or siRNA-mediated silencing of putative targets to validate functional relevance .

Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodology :

  • Analog synthesis : Systematic modification of substituents (e.g., replacing tetrahydrothiopyran with piperidine or morpholine rings) .
  • Pharmacophore mapping : Identify critical functional groups (e.g., benzo[d][1,3]dioxole’s electron-rich ring) via comparative bioactivity assays .
  • ADMET profiling : Assess solubility (shake-flask method), permeability (Caco-2 monolayers), and metabolic clearance (hepatocyte incubations) .

Key Considerations for Researchers

  • Contradictory evidence : Variations in bioactivity may arise from differences in assay sensitivity or compound batch purity. Cross-validate using orthogonal methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.